Epimedin A (Standard)

Osteoporosis Osteoblast differentiation Bone anabolic screening

Epimedin A is the analytically limiting marker in Epimedium extract standardization, with leaf concentrations (2.31–8.42 mg/g) far below Epimedin B, C, and Icariin. Unlike its analogs, Epimedin A selectively inhibits osteoclastogenesis via TRAF6/PI3K/AKT/NF-κB without stimulating osteoblast ALP activity, making it an orthogonal tool compound paired with Epimedin C or Icariin for dissecting bone remodeling mechanisms. Its distinct pharmacokinetic profile (Tmax 0.21 h, 4 unique intestinal metabolites) demands an authentic reference standard for accurate quantification and ADME differentiation. Secure the genuine standard to establish LLOQ and ensure regulatory-grade chemical characterization.

Molecular Formula C39H50O20
Molecular Weight 838.8 g/mol
Cat. No. B15609677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedin A (Standard)
Molecular FormulaC39H50O20
Molecular Weight838.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-31(50)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)24(43)15(3)53-39)59-38-32(51)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,36+,37+,38-,39-/m0/s1
InChIKeySVXJDTNFJXKATR-BTXBWYRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epimedin A (Standard): A Structurally Distinct Prenylated Flavonol Glycoside Reference Standard for Quality Control and Osteoporosis Research


Epimedin A (CAS 110623-72-8, C₃₉H₅₀O₂₀) is a prenylated flavonol triglycoside belonging to the epimedin subclass of Epimedium-derived flavonoids. It constitutes one of the four major bioactive markers—alongside Epimedin B, Epimedin C, and Icariin—used for the chemical standardization and quality control of Herba Epimedii (Yinyanghuo) [1]. Among these four compounds, Epimedin A is consistently the least abundant across Epimedium species, with leaf concentrations ranging from 2.31 to 8.42 mg/g dry weight—substantially lower than Epimedin B (6.67–55.7 mg/g), Epimedin C (5.39–23.0 mg/g), and Icariin (8.50–39.9 mg/g) [1]. Structurally, Epimedin A bears an additional glucose moiety at the C-7 rhamnose position compared to Icariin, which directly impacts its solubility, metabolic fate, and receptor-level pharmacodynamics [2]. This structural divergence makes Epimedin A Reference Standard indispensable for resolving co-eluting peaks in HPLC/UPLC analysis and for distinguishing Epimedin A-specific bioactivities from those of its close structural analogs [2].

Why Epimedin A Cannot Be Substituted by Icariin or Other Epimedins Without Quantitative Justification


Although Epimedin A, Epimedin B, Epimedin C, and Icariin share a common prenylated flavonol core, their pharmacological fingerprints diverge sharply at the osteoblast signaling level. In a head-to-head in vitro comparison using UMR 106 osteoblastic cells at 0.1 μM, Epimedin A failed to stimulate alkaline phosphatase (ALP) activity or reduce the RANKL/OPG mRNA ratio—whereas Epimedin C elevated ALP activity to 160.6% of control, Icariin to 141.5%, and 2″-O-rhamnosylicariside II to 169.3%, with corresponding RANKL/OPG reductions to 65.2%, 53.5%, and 61.7% of control, respectively [1]. This functional dichotomy reveals that Epimedin A does not act as a direct osteoblast-anabolic agent in the manner of Epimedin C or Icariin, rendering simple molar substitution between these compounds scientifically unsound for osteogenic assays [1]. Furthermore, Epimedin A generates four distinct intestinal metabolites versus three for Icariin and only one for Baohuoside I, confirming that its metabolic fate is not interchangeable with in-class analogs [2].

Epimedin A (Standard) vs. Epimedin B, Epimedin C, and Icariin: Quantitative Head-to-Head Evidence for Scientific Selection


Epimedin A Does Not Stimulate Osteoblast ALP Activity or Reduce RANKL/OPG Signaling—Unlike Epimedin C, Icariin, and 2″-O-Rhamnosylicariside II

In a direct head-to-head comparison of six purified Epimedium flavonoids tested at 0.1 μM in UMR 106 rat osteoblastic cells, Epimedin A (compound C2) produced no significant elevation of alkaline phosphatase (ALP) activity relative to the untreated control (100%), whereas Epimedin C (C4) elevated ALP to 160.6% of control (p<0.05), Icariin (C5) to 141.5% (p<0.05), and 2″-O-rhamnosylicariside II (C6) to 169.3% (p<0.01) [1]. Similarly, Epimedin A did not significantly reduce the RANKL/OPG mRNA ratio, while Epimedin B (C3) reduced it to 81.8% of control (p<0.05), Epimedin C (C4) to 65.2% (p<0.01), Icariin (C5) to 53.5% (p<0.001), and 2″-O-rhamnosylicariside II (C6) to 61.7% (p<0.001) [1]. MTT proliferation assays at 0.01–10 μM showed no significant difference for any compound, confirming that the observed ALP/RANKL-OPG effects reflect differentiation-specific signaling rather than cytotoxicity [1].

Osteoporosis Osteoblast differentiation Bone anabolic screening

Epimedin A Exhibits a Distinct Metabolic Rank Order and Generates More Intestinal Metabolites Than Icariin or Baohuoside I

In a comparative rat metabolism study incubating purified prenylated flavonoids at 37 °C with intestinal enzyme (lactase phlorizin hydrolase) and intestinal flora, Epimedin A displayed a metabolic rate ranking of second (icariin > Epimedin A > Epimedin C > Epimedin B > Baohuoside I) with the intestinal enzyme but third with intestinal flora (icariin > Epimedin B > Epimedin A > Epimedin C > Baohuoside I) [1]. This rank-order inversion between enzyme and flora systems is unique to Epimedin A among the four tested epimedins. Furthermore, LC/MS/MS analysis revealed that Epimedin A, B, and C each generated four distinct metabolites, whereas Icariin produced three and Baohuoside I yielded only one [1]. The broader metabolite profile of Epimedin A, combined with its intermediate metabolic stability, positions it as a metabolic intermediate that can yield both monoglycosidic and aglycone products with potentially distinct bioactivities compared to the more rapidly and completely metabolized Icariin [1].

Drug metabolism Intestinal hydrolysis Pharmacokinetic screening

Epimedin A Reaches Peak Plasma Concentration 2.3-Fold Faster Than Icariin After Intramuscular Administration in Rats

Following intramuscular administration of Chuankezhi injection to rats, the plasma concentration of Epimedin A reached Tmax at 0.21 h, compared with 0.49 h for Icariin—a 2.3-fold difference in absorption rate [1]. The elimination half-life (t₁/₂z) of Epimedin A was 0.60 h, intermediate between Epimedin C (0.47 h) and Epimedin B (0.62 h), and longer than Icariin (0.49 h) [1]. All four analytes (Epimedin A, B, C, and Icariin) were simultaneously quantified using a validated RRLC-MS/MS method with linear ranges of 1–1,000 μg·L⁻¹, intra-day precision of 96.9%–107.5% (RSD <5.99%), and absolute recovery of 72.0%–86.6% (RSD <6.3%) [1].

Pharmacokinetics Drug absorption Flavonoid bioavailability

Epimedin A Is Consistently the Least Abundant Among the Four Major Epimedium Flavonoids Across Wild Populations—Making Its Reference Standard a Critical Bottleneck for Extract Standardization

HPLC analysis of 419 individual samples from ten representative populations of Epimedium brevicornu Maxim. revealed that Epimedin A leaf concentrations ranged from 2.31 to 8.42 mg/g, representing the lowest abundance among the four major flavonoids in every population assessed [1]. By comparison, Epimedin B ranged from 6.67 to 55.7 mg/g (up to 6.6-fold higher), Epimedin C from 5.39 to 23.0 mg/g (up to 2.7-fold higher), and Icariin from 8.50 to 39.9 mg/g (up to 4.7-fold higher) [1]. Total flavonoid concentrations (Epimedin A+B+C+Icariin) varied from 29.1 to 123 mg/g [1]. Despite its low abundance, Epimedin A was proved to occur widely across Epimedium L. species, making it a universal marker compound [2]. In Turkish Epimedium species, Epimedin A content peaked at only 0.13% (w/w) versus Icariin at 0.65% (w/w), reinforcing the cross-geographical consistency of its low-yield profile [3].

Quality control Phytochemical standardization Herbal medicine authentication

Epimedin A Suppresses Osteoclastogenesis via TRAF6/PI3K/AKT/NF-κB Axis—A Mechanism Not Shared by Epimedin C or Icariin at the Osteoblast Level

While Epimedin C and Icariin exert their anti-osteoporotic effects primarily through osteoblast activation (ALP upregulation and RANKL/OPG ratio reduction, as shown above), Epimedin A acts predominantly through osteoclast inhibition via negative regulation of TRAF6 expression and the downstream PI3K/AKT/NF-κB signaling axis [1]. In RAW264.7 cells induced to undergo osteoclast differentiation by RANKL and M-CSF, Epimedin A suppressed TRAP activity and NFATc1 expression. Critically, the inhibitory effect of Epimedin A on osteoclast differentiation was reversed when the TRAF6 gene was overexpressed, confirming TRAF6 as a specific molecular target [1]. In ovariectomized rats, 3 months of oral Epimedin A intervention dose-dependently increased bone density, relative bone volume, trabecular thickness, and trabecular number, while reducing trabecular separation [1]. This osteoclast-directed mechanism is distinct from the osteoblast-directed mechanism of Epimedin C and Icariin, as evidenced by the orthogonal ALP/RANKL-OPG screening data where Epimedin A was the only major epimedin that failed to stimulate osteoblast differentiation markers [2].

Osteoclast inhibition Bone resorption TRAF6 signaling

Optimal Application Scenarios for Epimedin A (Standard) Based on Quantified Differential Evidence


Osteoclast-Specific Anti-Resorptive Drug Discovery Screening

Epimedin A Reference Standard is the preferred probe for high-throughput screens targeting osteoclast differentiation and bone resorption. Unlike Epimedin C and Icariin, which stimulate osteoblast ALP activity (160.6% and 141.5% of control, respectively) and reduce RANKL/OPG, Epimedin A shows no osteoblast-directed activity, allowing clean interpretation of anti-osteoclast readouts via the TRAF6/PI3K/AKT/NF-κB axis [1][2]. TRAF6 gene overexpression fully reverses Epimedin A's inhibitory effect, providing a built-in specificity control for assay validation [2].

Multi-Component HPLC/UPLC Quality Control of Epimedium-Containing Formulations

Given that Epimedin A is consistently the least abundant of the four major flavonoids (2.31–8.42 mg/g vs. up to 55.7 mg/g for Epimedin B), its accurate quantification is the most analytically demanding step in Epimedium extract standardization [1]. An authentic Epimedin A Reference Standard is mandatory for establishing the lower limit of quantification (LLOQ) and resolving Epimedin A from co-eluting peaks in multi-component chromatographic methods. Regulatory submissions for Epimedium-based products that omit Epimedin A quantification risk incomplete chemical characterization [1].

Comparative Pharmacokinetic and Metabolite-Profiling Studies of Prenylated Flavonoids

Epimedin A's distinct metabolic rank order (2nd in intestinal enzyme vs. 3rd in intestinal flora), broader metabolite profile (4 metabolites vs. 3 for Icariin), and unique pharmacokinetic signature (Tmax 0.21 h, 2.3× faster than Icariin; t₁/₂z 0.60 h, 22% longer than Icariin) make Epimedin A Reference Standard essential for any comparative ADME study that aims to differentiate the in vivo fate of individual epimedins rather than treating Epimedium flavonoids as a homogeneous class [3][4].

Mechanistic Studies Distinguishing Osteoblast-Anabolic from Osteoclast-Anti-Resorptive Mechanisms in Bone Biology

Researchers investigating the dual mechanisms of bone remodeling can employ Epimedin A and Epimedin C (or Icariin) as paired, orthogonal tool compounds: Epimedin A selectively inhibits osteoclastogenesis without stimulating osteoblasts, while Epimedin C and Icariin strongly elevate osteoblast ALP activity and suppress RANKL/OPG [1]. This functional dichotomy enables dissection of the relative contributions of osteoclast inhibition vs. osteoblast activation to overall bone-protective effects in co-culture systems, OVX rodent models, and zebrafish osteoporosis models—where Epimedin A and Epimedin B demonstrated enhanced anti-osteoporotic efficacy among glycosides, correlating with lipid peroxidation suppression [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epimedin A (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.